N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide
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Overview
Description
N-[(1R,3S,7s)-5-hydroxytricyclo[3311~3,7~]dec-2-yl]acetamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of specific intermediates under controlled conditions to form the tricyclic core, followed by functionalization to introduce the hydroxy and acetamide groups. The reaction conditions often require the use of catalysts, such as copper, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tricyclic structure or the acetamide group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a variety of acetamide derivatives.
Scientific Research Applications
N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sodium Picosulfate: A related compound used as a laxative, with a different mechanism of action and application.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a similar structural motif but different functional groups and applications .
Uniqueness
N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide is unique due to its specific tricyclic structure and the presence of both hydroxy and acetamide functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-[(1S,3R)-5-hydroxy-2-adamantyl]acetamide |
InChI |
InChI=1S/C12H19NO2/c1-7(14)13-11-9-2-8-3-10(11)6-12(15,4-8)5-9/h8-11,15H,2-6H2,1H3,(H,13,14)/t8?,9-,10+,11?,12? |
InChI Key |
WYHWKKINPMEWRQ-KTMJHZKESA-N |
Isomeric SMILES |
CC(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)O |
Canonical SMILES |
CC(=O)NC1C2CC3CC1CC(C3)(C2)O |
Origin of Product |
United States |
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